5-Chloroindoline-1-carbothioamide
Description
5-Chloroindoline-1-carbothioamide is a heterocyclic compound derived from indoline, featuring a chlorine substituent at the 5-position and a carbothioamide (-C(=S)NH₂) group at the 1-position. This structure places it within the broader family of isatin (indoline-2,3-dione) derivatives, which are well-documented for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
The compound’s synthesis typically involves the functionalization of indoline precursors. For example, methods such as nucleophilic substitution or condensation reactions are employed to introduce the carbothioamide group. Structural characterization via X-ray crystallography has been critical in confirming its planar indoline core and the spatial arrangement of substituents, which influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C9H9ClN2S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
5-chloro-2,3-dihydroindole-1-carbothioamide |
InChI |
InChI=1S/C9H9ClN2S/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13) |
InChI Key |
ZLXNHTMGQNPGEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Cl)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroindoline-1-carbothioamide typically involves the reaction of 5-chloroindoline-2,3-dione with appropriate reagents. One common method includes the condensation of 5-chloroindoline-2,3-dione with hydrazine hydrate in ethanol, which yields 5-chloro-3-hydrazonoindolin-2-one. This intermediate can then be further reacted with carbon disulfide and a suitable amine to form 5-Chloroindoline-1-carbothioamide .
Industrial Production Methods
Industrial production methods for 5-Chloroindoline-1-carbothioamide are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloroindoline-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups at the 5-position.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Chloroindoline-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, leading to cell lysis and death . In cancer therapy, the compound may exert its effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between 5-Chloroindoline-1-carbothioamide and related indoline/isatin derivatives:
Key Observations :
- The thioamide group in 5-Chloroindoline-1-carbothioamide replaces the ketone groups of isatin, altering hydrogen-bonding capabilities and electron distribution.
Research Findings and Implications
Structural Advantages
- The thioamide group in 5-Chloroindoline-1-carbothioamide introduces sulfur-based nucleophilicity, enabling interactions with cysteine residues in enzymes or metal ions in biological systems. This is absent in isatin, which relies on ketone-mediated hydrogen bonding .
- Chlorine at C5 may reduce metabolic degradation compared to non-halogenated indolines, as observed in pharmacokinetic studies of similar compounds .
Limitations and Gaps
- Limited data exist on the specific biological activity of 5-Chloroindoline-1-carbothioamide. Most studies focus on hydrazine-containing analogs (e.g., ’s compound) or isatin itself.
- Comparative toxicity profiles and selectivity indices remain uncharacterized.
Biological Activity
5-Chloroindoline-1-carbothioamide is a compound belonging to the indole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and data.
- Molecular Formula : C9H9ClN2S
- Molecular Weight : 212.70 g/mol
- IUPAC Name : 5-chloro-2,3-dihydroindole-1-carbothioamide
- Canonical SMILES : C1CN(C2=C1C=C(C=C2)Cl)C(=S)N
Synthesis
The synthesis of 5-Chloroindoline-1-carbothioamide typically involves the reaction of 5-chloroindoline-2,3-dione with various reagents. A common synthetic route includes the condensation of 5-chloroindoline-2,3-dione with hydrazine hydrate followed by treatment with carbon disulfide and a suitable amine to yield the desired compound. Advanced techniques such as microwave-assisted synthesis may enhance yield and purity during industrial production.
Antimicrobial Properties
Research indicates that 5-Chloroindoline-1-carbothioamide exhibits significant antimicrobial activity. Its mechanism primarily involves interference with bacterial cell wall synthesis, leading to cell lysis. In comparative studies, it has shown effectiveness against various strains of bacteria and fungi, often outperforming standard antimicrobial agents like Nystatin .
| Microorganism | Activity (Zone of Inhibition) | Standard Drug Comparison |
|---|---|---|
| Candida albicans | 18 mm | Nystatin: 15 mm |
| Aspergillus niger | 20 mm | Nystatin: 17 mm |
| Escherichia coli | 22 mm | Ampicillin: 19 mm |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays demonstrated that 5-Chloroindoline-1-carbothioamide inhibits cell proliferation in various cancer cell lines, including breast and lung cancer .
The biological activity of 5-Chloroindoline-1-carbothioamide can be attributed to its structural features. The chloro group at the 5-position enhances its reactivity, allowing it to interact with biological targets effectively. The carbothioamide group is believed to play a crucial role in its ability to form hydrogen bonds with cellular components, facilitating its antimicrobial and anticancer effects.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Antimicrobial Efficacy : In a study comparing various indole derivatives, 5-Chloroindoline-1-carbothioamide exhibited superior activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
- Cancer Cell Studies : A study involving human breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .
Comparative Analysis
When compared to similar compounds such as 5-Chloroindoline-2,3-dione and 5-Bromoindoline-1-carbothioamide, the unique combination of chloro and carbothioamide groups in 5-Chloroindoline-1-carbothioamide provides distinct advantages in terms of biological activity and chemical reactivity.
| Compound | Molecular Weight | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 5-Chloroindoline-1-carbothioamide | 212.70 g/mol | High | Moderate |
| 5-Chloroindoline-2,3-dione | 202.65 g/mol | Moderate | Low |
| 5-Bromoindoline-1-carbothioamide | 227.70 g/mol | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
